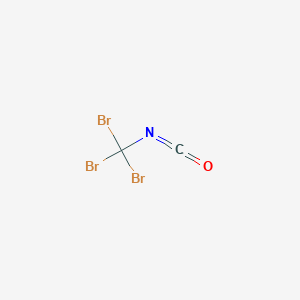
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene
Übersicht
Beschreibung
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene, also known as TFCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TFCB is a cyclic molecule that contains both cyclobutene and benzene rings, which makes it an interesting target for synthesis and study. In
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds Synthesis
Polyhalogenated heterocyclic compounds, including those derived from reactions involving hexafluorobut-2-yne, demonstrate significant utility in the synthesis of fluorinated benzene derivatives. These reactions are crucial for creating compounds with varied industrial and pharmaceutical applications, due to the unique properties imparted by fluorine atoms, such as increased stability and lipophilicity (Chambers, Roche, & Rock, 1996).
Photocatalysis and Radical Reactions
Visible-light-induced atom transfer radical addition and cyclization of perfluoroalkyl halides with 1,n-enynes have been developed to produce halo-perfluorinated N-heterocycles. This method offers a mild and atom-economic access to perfluorinated compounds, highlighting the potential of (3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene and similar structures in photocatalytic and radical-based synthetic chemistry (Wang et al., 2019).
Organic Electronics
The synthesis and ambipolar charge transport properties of tetrafluoropentacene, prepared from a precursor to the central benzene ring, indicate potential applications in organic field-effect transistors (OFETs). Similar fluorinated cyclobutene derivatives could exhibit unique electronic properties useful for the development of electronic materials (Chien et al., 2013).
Molecular Receptors
Computational studies and synthesis of molecular receptors for disubstituted benzenes and biphenyls highlight the role of cyclobutene and fluorinated compounds in creating selective binding sites for specific organic molecules. This research can lead to applications in sensing, separation technologies, and supramolecular chemistry (Macias et al., 2000).
Eigenschaften
IUPAC Name |
(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCNNWHXJDOTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C2(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606416 | |
| Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313-28-0 | |
| Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trans-4-[4-(3-Butenyl)cyclohexyl]benzonitrile](/img/structure/B1628060.png)











